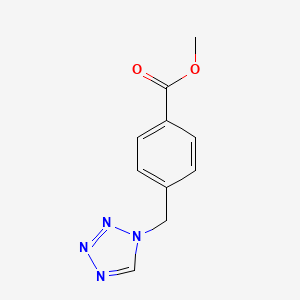

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Description

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate (CAS: 1643861-98-6) is a benzoic acid derivative featuring a methyl ester group at the para position and a tetrazole ring linked via a methylene bridge. This compound is synthesized through nucleophilic substitution or coupling reactions, often involving intermediates like methyl 4-(bromomethyl)benzoate and 1H-tetrazole under basic conditions. Its purity is typically reported as 95% (HPLC) in commercial sources .

Properties

IUPAC Name |

methyl 4-(tetrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)9-4-2-8(3-5-9)6-14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHTIPALHMXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to methyl 4-(1H-tetrazol-1-ylmethyl)benzoate involves the nucleophilic substitution of a halomethyl benzoate derivative (typically 4-(chloromethyl)benzoate or 4-(bromomethyl)benzoate) with a tetrazole nucleophile under basic conditions. The reaction forms the tetrazolylmethyl linkage at the para-position of the benzoate ring.

- Starting materials: 4-(halomethyl)benzoate (e.g., methyl 4-(chloromethyl)benzoate) and 1H-tetrazole or substituted tetrazoles.

- Reaction type: Nucleophilic substitution (SN2).

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically room temperature to moderate heating (25–80°C).

- Reaction time: Several hours to overnight (6–24 hours).

This method allows for efficient coupling of the tetrazole ring to the benzoate moiety with good yields and purity after purification.

Detailed Preparation Method

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve methyl 4-(chloromethyl)benzoate (1 equiv) and 1H-tetrazole (1.1–1.5 equiv) in DMF or DMSO | Provides the reaction medium and substrates |

| 2 | Add potassium carbonate (2–3 equiv) as base | Deprotonates the tetrazole to enhance nucleophilicity |

| 3 | Stir the reaction mixture at 40–80°C for 6–24 hours | Facilitates nucleophilic substitution |

| 4 | Monitor reaction progress by TLC or HPLC | Ensures completion |

| 5 | Upon completion, quench with water and extract with ethyl acetate | Isolates the organic product |

| 6 | Purify by recrystallization or column chromatography | Obtains pure this compound |

Reaction Optimization Parameters

Optimization of reaction conditions is crucial for maximizing yield and purity. Key variables include:

| Parameter | Range | Optimal Condition | Notes |

|---|---|---|---|

| Solvent | DMF, DMSO, NMP | DMF preferred | Polar aprotic solvents enhance SN2 |

| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ (2–3 equiv) | Mild base sufficient |

| Temperature | 25–80°C | 50–70°C | Higher temp speeds reaction |

| Reaction time | 6–24 h | 12–18 h | Enough for complete conversion |

| Molar ratio (tetrazole:halomethyl) | 1:1 to 1.5:1 | 1.2:1 | Slight excess tetrazole improves yield |

Alternative Synthetic Approaches

- Microwave-assisted synthesis: Accelerates reaction rates, reducing time to minutes while maintaining yields.

- Phase-transfer catalysis: Use of quaternary ammonium salts can facilitate the reaction in biphasic systems.

- One-pot multi-step syntheses: Starting from 4-(formyl)benzoate, tetrazole ring can be constructed in situ followed by esterification.

Research Findings and Data

- The nucleophilic substitution proceeds efficiently under mild basic conditions without the need for transition metal catalysts.

- Use of DMF or DMSO as solvents provides good solubility for both reactants and base.

- Potassium carbonate is preferred for its mildness and compatibility.

- Reaction temperatures above 80°C may lead to side reactions or decomposition.

- Purification by recrystallization from ethanol or ethyl acetate yields analytically pure products.

- Spectroscopic analysis (¹H NMR, ¹³C NMR) confirms the presence of the tetrazole ring and methyl ester group.

- X-ray crystallography (where available) confirms the substitution position and ring conformation.

Summary Table: Preparation Method Overview

| Aspect | Details |

|---|---|

| Starting Materials | Methyl 4-(chloromethyl)benzoate, 1H-tetrazole |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | DMF or DMSO |

| Temperature | 40–70°C |

| Reaction Time | 6–24 hours |

| Yield | Typically 70–90% (reported in literature) |

| Purification | Recrystallization or column chromatography |

| Characterization | ¹H NMR, ¹³C NMR, IR, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted tetrazole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Medicine: Shows promise in anticancer and anti-inflammatory research, with studies indicating its potential to inhibit the growth of cancer cells and reduce inflammation.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind to enzymes and receptors in a manner similar to carboxylic acids . This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in the heterocyclic substituent or substitution pattern on the benzoate core. Key examples include:

Key Observations :

- Tetrazole vs. Pyrazole : The tetrazole group (pKa ~4.9) is significantly more acidic than pyrazole (pKa ~14.5), enhancing solubility in physiological environments . This makes tetrazole derivatives preferable in pharmaceuticals as carboxylic acid mimics.

- Substituent Position : Para-substituted analogs (e.g., QY-5110) exhibit better steric compatibility in receptor binding compared to meta-substituted derivatives (e.g., QZ-0821) .

Biological Activity

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a tetrazole ring connected to a benzoate moiety. The tetrazole ring is notable for its four nitrogen atoms arranged in a five-membered structure, which contributes to the compound's unique reactivity and biological properties. This compound serves as a bioisostere of carboxylic acids, enhancing its ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes through hydrogen bonding and other interactions with amino acids in their active sites.

- Receptor Binding : It interacts with various receptors, modulating signaling pathways involved in inflammation and immune responses.

- Biochemical Pathways : The tetrazole structure allows for participation in diverse biochemical pathways, affecting cellular processes such as apoptosis and cell proliferation.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, potentially serving as a lead for new antibiotic development.

- Antiviral Properties : Research indicates that it may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Effects : Studies suggest that this compound can inhibit the growth of cancer cells, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound impacts inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Research has demonstrated the compound's potential across various studies:

- Anticancer Studies : In vitro studies have shown that this compound can reduce the viability of cancer cell lines. For instance, it was tested against breast cancer cells and exhibited significant cytotoxicity at concentrations of 10 μM .

- Antimicrobial Testing : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at low concentrations (≤ 50 μg/mL).

- Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various molecular targets. These studies suggest strong interactions with enzymes involved in metabolic pathways, enhancing its therapeutic potential .

Comparison with Similar Compounds

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| 1H-Tetrazole | Simpler tetrazole | Similar biological activities but lacks benzoate group |

| 5-(Benzylsulfanyl)-1H-tetrazole | Tetrazole derivative | Distinct chemical properties and applications |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | Contains triazole ring | Different reactivity compared to tetrazole |

This compound stands out due to its unique combination of a tetrazole ring and a benzoate ester group, which enhances its chemical diversity and potential applications compared to simpler compounds.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests favorable absorption and solubility characteristics due to the benzoate ester functionality. However, further studies are necessary to evaluate its safety profile and potential side effects in clinical settings.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the tetrazole-methylbenzene intermediate : Reacting 4-(bromomethyl)benzoic acid with 1H-tetrazole under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C).

Esterification : Treating the intermediate with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbidimide) or H₂SO₄ as a catalyst .

Characterization :

- NMR : Confirm ester formation (δ ~3.9 ppm for methyl ester) and tetrazole proton (δ ~9.2 ppm).

- HPLC/GC : Monitor purity (>95% for research-grade material) .

Advanced: How can regioselectivity challenges in tetrazole-ring functionalization be addressed during synthesis?

Methodological Answer:

Tetrazole tautomerism (1H vs. 2H) complicates regioselectivity. Strategies include:

- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block the 1H-tetrazole position, ensuring selective alkylation at the methylene bridge .

- Kinetic Control : Optimize reaction temperature (e.g., 0–5°C) to favor the desired tautomer .

- Post-Synthetic Analysis : Validate regiochemistry via X-ray crystallography (e.g., SHELXL refinement ) or 2D NMR (NOESY for spatial proximity analysis) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- 1H/13C NMR : Identify ester (δ ~52 ppm for carbonyl carbon) and tetrazole (δ ~150 ppm for aromatic carbons) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and tetrazole N-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀N₄O₂: 218.0804) .

Advanced: How can researchers resolve contradictions in crystallographic data caused by disorder in the tetrazole moiety?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered tetrazole rings, applying constraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- Complementary Techniques : Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Basic: What are the recommended protocols for assessing compound stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperature (>200°C for methyl ester derivatives) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor ester hydrolysis via HPLC retention time shifts .

- Light Sensitivity : Store in amber vials at –20°C, validated by UV-vis spectroscopy (no λ shift after 1 week) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological interactions?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenated esters, cyclohexyl-tetrazole) using parallel synthesis .

- Biological Assays :

- In Vitro : Screen for antimicrobial activity (MIC against E. coli and S. aureus) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity with cyclooxygenase-2 (PDB: 1CX2) .

- Data Correlation : Plot IC₅₀ values against computed logP values to assess hydrophobicity-activity trends .

Basic: What computational methods are suitable for predicting physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted logP ~1.8 for the methyl ester) .

- pKa Prediction : SPARC calculator estimates tetrazole NH pKa ~4.5 and ester pKa ~–2 .

- Solubility : COSMO-RS predicts solubility in DMSO >100 mg/mL, validated by nephelometry .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Optimized Stoichiometry : Use a 1.2:1 molar ratio of 4-(bromomethyl)benzoic acid to tetrazole to minimize di-alkylation byproducts .

- Flow Chemistry : Implement continuous flow reactors for precise temperature control (70±1°C), reducing side reactions .

- Purification : Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate the target compound (>99% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.